molecular formula C13H16BrNO2 B8416156 methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate CAS No. 1162338-31-9

methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate

Katalognummer: B8416156
CAS-Nummer: 1162338-31-9
Molekulargewicht: 298.18 g/mol
InChI-Schlüssel: DXRSYLNLGBXYNJ-GWCFXTLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an amino group, a bromophenyl group, and a carboxylic acid methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine as the reagent.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S,3S)-3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride
  • (1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl-carbamic acid 1,1-dimethylethyl ester

Uniqueness

methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to similar compounds

Eigenschaften

CAS-Nummer

1162338-31-9

Molekularformel

C13H16BrNO2

Molekulargewicht

298.18 g/mol

IUPAC-Name

methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9/h2-5,10H,6-8,15H2,1H3/t10-,13-/m0/s1

InChI-Schlüssel

DXRSYLNLGBXYNJ-GWCFXTLKSA-N

Isomerische SMILES

COC(=O)[C@@]1(CC[C@@H](C1)C2=CC=C(C=C2)Br)N

Kanonische SMILES

COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.